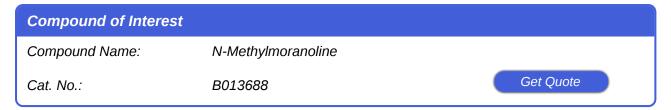


N-Methylmoranoline: A Comparative Guide to its Glycosidase Inhibition Profile

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For Researchers, Scientists, and Drug Development Professionals

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-methyl-DNJ), is a synthetic iminosugar and an analog of the naturally occurring alpha-glucosidase inhibitor, 1-deoxynojirimycin (DNJ). As a member of the iminosugar class, **N-Methylmoranoline** holds therapeutic potential, primarily through the inhibition of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. This guide provides a comparative analysis of the enzyme inhibition profile of **N-Methylmoranoline**, contrasting its activity with its parent compound, DNJ, and other clinically relevant N-substituted DNJ derivatives, miglitol and miglustat. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further investigation and drug development.

Executive Summary of Glycosidase Inhibition

The inhibitory activity of **N-Methylmoranoline** and its analogs is summarized below. Nalkylation of the deoxynojirimycin scaffold significantly influences the inhibitory potency and selectivity against various glycosidases.



Compound	Target Enzyme(s)	Other Inhibited Enzymes	Key Therapeutic Indication(s)
N-Methylmoranoline	Intestinal α- glucosidases (Sucrase, Maltase), α-1,6-glucosidase	Processing α- glucosidase I	Investigational
1-Deoxynojirimycin (DNJ)	α-glucosidases	β-glucosidase, Glucosylceramide synthase	Antihyperglycemic, Antiviral (Investigational)
Miglitol (N- hydroxyethyl-DNJ)	α-glucosidases		Type 2 Diabetes
Miglustat (N-butyl- DNJ)	UDP-glucose ceramide glucosyltransferase	β-glucosidase 2	Gaucher disease, Niemann-Pick type C disease

Comparative Inhibitory Activity

While comprehensive cross-reactivity data for **N-Methylmoranoline** against a broad panel of glycosidases is limited in publicly available literature, existing studies provide insights into its primary inhibitory activities. The following table presents available quantitative data on the inhibitory potency of **N-Methylmoranoline** and its comparators.

Table 1: In Vitro Inhibitory Activity (IC50/Ki) of **N-Methylmoranoline** and Related Iminosugars



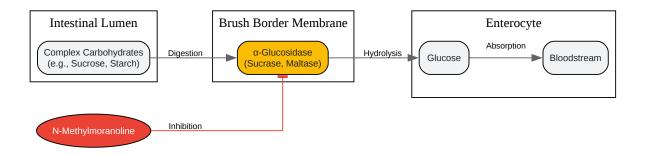
Enzyme	N- Methylmoranol ine	1- Deoxynojirimy cin (DNJ)	Miglitol	Miglustat
α-Glucosidase (yeast)	Data not available	35 μM (IC50)[1]	Data not available	Data not available
α-Glucosidase I	Inhibits[2]	Inhibits[1]	Data not available	Data not available
α-1,6- Glucosidase	Inhibits[3]	Data not available	Data not available	Data not available
β-Glucosidase	Data not available	71 μM (IC50)[1]	Data not available	81 μM (IC50, rat recombinant)[4]
UDP-glucose ceramide glucosyltransfera se	Data not available	Data not available	Data not available	32 μM (IC50, rat recombinant)[4]
α-Galactosidase	Data not available	16 μM (IC50)[1]	Data not available	No inhibition at 100 μM[5]
β-Galactosidase	Data not available	Data not available	Data not available	No inhibition at 100 μM[5]

Note: The lack of comprehensive, directly comparable IC50 or Ki values for **N-Methylmoranoline** across a wide range of glycosidases is a current limitation in the literature. The available data indicates its activity against α -glucosidases, but a full selectivity profile remains to be established.

Signaling Pathways and Mechanisms of Action

N-Methylmoranoline, as an alpha-glucosidase inhibitor, primarily exerts its effect by delaying the digestion and absorption of carbohydrates in the small intestine. This mechanism is crucial for the management of postprandial hyperglycemia. Furthermore, its inhibition of processing glucosidases in the endoplasmic reticulum can interfere with the proper folding of glycoproteins, a mechanism with potential antiviral applications.





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Figure 1: Mechanism of action of N-Methylmoranoline in the intestine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. The following are standard protocols for determining the inhibitory activity against key glycosidases.

Alpha-Glucosidase Inhibition Assay

This spectrophotometric assay is commonly used to screen for alpha-glucosidase inhibitors.

Materials:

- Alpha-glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na2CO3)
- Test compound (N-Methylmoranoline)
- Positive control (e.g., Acarbose)

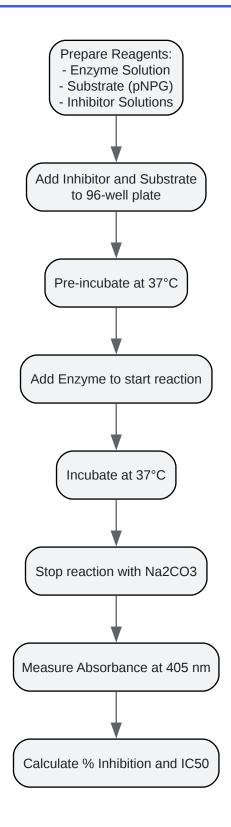


- 96-well microplate
- Microplate reader

Procedure:

- Prepare a solution of alpha-glucosidase in phosphate buffer.
- Prepare various concentrations of the test compound and the positive control in phosphate buffer.
- In a 96-well plate, add the test compound or control solution.
- Add the pNPG substrate solution to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the alpha-glucosidase solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding sodium carbonate solution.
- Measure the absorbance at 405 nm. The intensity of the yellow color from the released pnitrophenol is proportional to the enzyme activity.
- Calculate the percentage of inhibition and determine the IC50 value.





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Figure 2: Workflow for the alpha-glucosidase inhibition assay.

Beta-Galactosidase Inhibition Assay



This assay is used to assess the inhibitory effect on beta-galactosidase, a common off-target enzyme for glycosidase inhibitors.

Materials:

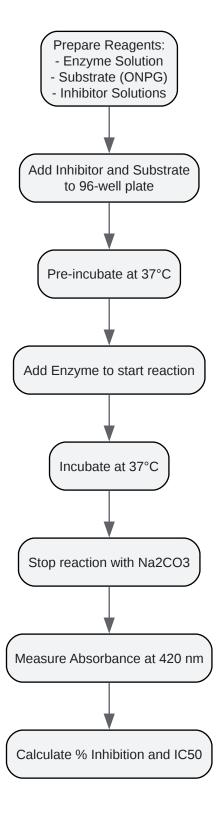
- Beta-galactosidase from Aspergillus oryzae or E. coli
- o-Nitrophenyl-β-D-galactopyranoside (ONPG)
- Phosphate buffer (pH 7.3)
- Sodium carbonate (Na2CO3)
- Test compound (N-Methylmoranoline)
- Positive control (e.g., 1-deoxynojirimycin)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a solution of beta-galactosidase in phosphate buffer.
- Prepare various concentrations of the test compound and the positive control in phosphate buffer.
- In a 96-well plate, add the test compound or control solution.
- Add the ONPG substrate solution to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the beta-galactosidase solution to each well.
- Incubate the plate at 37°C for a defined period.
- Stop the reaction by adding sodium carbonate solution.



- Measure the absorbance at 420 nm. The intensity of the yellow color from the released onitrophenol is proportional to the enzyme activity.
- Calculate the percentage of inhibition and determine the IC50 value.





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Figure 3: Workflow for the beta-galactosidase inhibition assay.

Conclusion

N-Methylmoranoline is a potent inhibitor of intestinal alpha-glucosidases and processing alpha-glucosidases. While it shares a common ancestral structure with other deoxynojirimycin derivatives, the N-methyl substitution likely alters its selectivity profile. The available data suggests a primary activity against α -glucosidases, which is consistent with its potential as an anti-hyperglycemic agent. However, a comprehensive cross-reactivity study against a broad panel of glycosidases is necessary to fully elucidate its selectivity and potential off-target effects. Such studies would be invaluable for its further development as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols to generate these much-needed comparative data.

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